4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid

STAT3 DNA-binding domain inhibitor inS3-54 luciferase reporter assay

The compound 4-(3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS 328998-92-1), commonly designated inS3-54 or STAT3 Inhibitor XX, is a synthetic pyrrolonyl benzoic acid derivative. It functions as a cell-permeable, non-covalent small-molecule inhibitor that selectively targets the DNA-binding domain (DBD) of signal transducer and activator of transcription 3 (STAT3).

Molecular Formula C24H16N2O5
Molecular Weight 412.4 g/mol
Cat. No. B11927660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid
Molecular FormulaC24H16N2O5
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C24H16N2O5/c27-23-19(14-16-6-10-21(11-7-16)26(30)31)15-22(17-4-2-1-3-5-17)25(23)20-12-8-18(9-13-20)24(28)29/h1-15H,(H,28,29)/b19-14+
InChIKeyMSVZBBATVMKDKE-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic Acid (inS3-54) – Core Identity and Procurement-Relevant Classification


The compound 4-(3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS 328998-92-1), commonly designated inS3-54 or STAT3 Inhibitor XX, is a synthetic pyrrolonyl benzoic acid derivative . It functions as a cell-permeable, non-covalent small-molecule inhibitor that selectively targets the DNA-binding domain (DBD) of signal transducer and activator of transcription 3 (STAT3) [1]. Unlike canonical STAT3 inhibitors that bind the SH2 domain, inS3-54 blocks STAT3-DNA interaction without affecting STAT3 phosphorylation, dimerization, or SH2-domain-mediated protein-protein interactions [1]. This mechanism-based differentiation places the compound in a narrow subclass of DBD-targeting STAT3 probes, with a reported ≥98% HPLC purity and solubility of 50 mg/mL in DMSO .

Cell-permeable STAT3 DNA-binding domain probe
Preserves STAT3 phosphorylation and dimerization status
HPLC-purified, DMSO-soluble for in vitro studies

Why In-Class STAT3 Inhibitors Cannot Substitute for 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic Acid (inS3-54) in DBD-Targeted Studies


Generic substitution among STAT3 inhibitors is precluded by fundamental mechanistic divergence: the overwhelming majority of reported small-molecule STAT3 inhibitors (e.g., Stattic, S3I-201, BP-1-102) target the SH2 domain, blocking phosphorylation-dependent dimerization [1]. inS3-54, by contrast, binds the DNA-binding domain and inhibits STAT3-DNA interaction without altering Tyr705 phosphorylation or dimerization [1]. This mechanistic distinction produces profoundly different downstream effects on gene expression, cancer-cell selectivity, and resistance profiles. Even within the limited set of DBD-targeting probes, subsequent analogs such as inS3-54A18 exhibit a distinct chemotype (C23H16ClNO2) and improved specificity, but inS3-54 remains the original, most extensively characterized scaffold for studying DBD-mediated STAT3 inhibition [2]. Direct experimental evidence confirms that inS3-54 does not inhibit STAT1 DNA-binding at concentrations that fully suppress STAT3, whereas many SH2-directed inhibitors exhibit broader STAT-family cross-reactivity [1][2]. Consequently, substitution with an SH2-domain inhibitor or an uncharacterized DBD analog will yield non-equivalent pharmacological outcomes and confound data interpretation.

Mechanism mismatch SH2-domain inhibitors (e.g., Stattic, S3I-201) block dimerization, not DNA binding
Selectivity profile shift inS3-54 spares STAT1 DNA-binding; many SH2 inhibitors show broader STAT-family cross-reactivity
Analog chemotype not interchangeable Subsequent DBD analogs such as inS3-54A18 possess distinct chemotypes; inS3-54 remains the original characterized scaffold

Quantitative Differentiation Evidence for 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic Acid (inS3-54) Versus Key Comparators


STAT3 DNA-Binding Inhibition Potency and Mechanism: inS3-54 vs. S3I-201 (SH2-Domain Comparator)

inS3-54 inhibits STAT3-dependent luciferase reporter expression with an IC50 of 13.8 ± 0.4 μM in MDA-MB-231 cells, and the time required for 50% inhibition is 29.2 ± 4.7 h [1]. Critically, inS3-54 does not affect STAT3 dimerization or SH2-domain binding, whereas S3I-201 (a prototypical SH2-domain inhibitor) inhibits STAT3c dimerization and co-immunoprecipitation between HA- and FLAG-tagged STAT3 at equivalent concentrations [1]. This demonstrates that inS3-54 operates through a mechanistically distinct binding site, making it a uniquely suitable probe for DBD-targeted STAT3 studies.

STAT3 reporter inhibition
Head-to-head
IC50 13.8 ± 0.4 μM vs. S3I-201 (SH2 inhibitor)
inS3-54: DBD binding, no dimerization inhibition
S3I-201: SH2 binding, blocks dimerization
Mechanistic distinction for DBD-targeted studies
Luciferase reporter in MDA-MB-231 cells; requires DBD-specific readout
STAT3 DNA-binding domain inhibitor inS3-54 luciferase reporter assay

STAT3-over-STAT1 Binding Selectivity: Computed Binding Free Energy Difference

Molecular dynamics (MD) simulations combined with Generalized Born Surface Area (GBSA) calculations show that inS3-54 has a substantially more favorable total binding free energy (ΔGbind) for STAT3 (−28.4 ± 0.9 kcal/mol) compared to STAT1 (−17.1 ± 1.0 kcal/mol) [1]. The difference of approximately 11.3 kcal/mol is driven by more favorable electrostatic (ΔEele) and van der Waals (ΔEvdw) interactions with STAT3, and a smaller polar solvation penalty [1]. EMSA experiments confirm that inS3-54 inhibits STAT3-DNA binding in a dose-dependent manner without affecting STAT1-DNA binding at the same concentrations [1]. This selectivity profile is not consistently observed across other STAT3 inhibitor chemotypes, making inS3-54 a preferred tool for studies requiring STAT3-specific DBD inhibition.

STAT3 vs. STAT1 selectivity
Head-to-head
ΔGbind STAT3 −28.4 STAT1 −17.1 kcal/mol
ΔΔG ≈ 11.3 kcal/mol
Preferential STAT3 binding reduces STAT1 confounding
MD/GBSA simulation; confirmed by EMSA in H1299 cells
STAT3 selectivity STAT1 counter-screening molecular dynamics

Differential Cytotoxicity in Cancer vs. Non-Cancer Cells: Cancer-Selective Anti-Proliferative Window

inS3-54 exhibits a 2–4-fold lower IC50 in cancer cells compared to non-cancer cells. In cytotoxicity assays, IC50 values for cancer lines (A549, MDA-MB-231, MDA-MB-468) range from 3.2–5.4 μM, whereas non-cancer IMR90 lung fibroblasts and MCF10A1 mammary epithelial cells show IC50 values of 10–12 μM [1]. This differential sensitivity is not observed with many SH2-domain inhibitors that lack cell-type selectivity, and it supports the use of inS3-54 as a benchmark for evaluating cancer-cell-selective STAT3 DBD inhibitors.

Cancer-cell selectivity window
Cross-study comparable
2–4× lower IC50 in cancer cells
Supports cancer-cell model endpoint differentiation
IC50 3.2–5.4 μM cancer vs. 10–12 μM non-cancer; MTT assay
cancer selectivity cytotoxicity therapeutic window

Downstream Target Gene Suppression Profile: Distinct from SH2-Domain Inhibitors

inS3-54 treatment significantly reduces expression of STAT3-dependent genes including Cyclin D1, survivin, VEGF, MMP-2, MMP-9, and Twist in A549 and MDA-MB-231 cells [1]. The pattern of gene suppression differs from that of SH2-domain inhibitors because DBD inhibition blocks STAT3-DNA binding without affecting STAT3 phosphorylation, which can lead to differential feedback regulation. For example, inS3-54 does not alter total STAT3 or basal Tyr705-phosphorylated STAT3 levels, whereas SH2 inhibitors typically reduce pTyr705-STAT3 [1]. This pharmacodynamic signature is unique to DBD-targeting compounds and must be considered when selecting a STAT3 inhibitor for gene-expression studies.

Gene suppression profile
Class-level inference
Reduces Cyclin D1, survivin, VEGF, MMP-2/9, Twist
DBD inhibition preserves phosphorylation-dependent regulation
Preserves pTyr705-STAT3 unlike SH2 inhibitors; class-level comparison
STAT3 target genes Cyclin D1 survivin

Optimal Research and Industrial Application Scenarios for 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic Acid (inS3-54)


Mechanistic Dissection of STAT3 DNA-Binding vs. Dimerization Functions

inS3-54 is the best-characterized small-molecule probe for distinguishing STAT3 transcriptional activity mediated by direct DNA binding from functions requiring SH2-domain-mediated dimerization. Its demonstrated lack of effect on STAT3 Tyr705 phosphorylation, dimerization, and SH2-domain interactions [1] makes it uniquely suited for experiments where researchers must decouple these two facets of STAT3 signaling. This is particularly relevant for studying feed-forward transcriptional loops, chromatin occupancy dynamics, and non-canonical STAT3 functions.

Cancer-Selective Cytotoxicity Screening and Co-Culture Models

The 2–4-fold differential cytotoxicity between cancer and non-cancer cells (IC50 3.2–5.4 μM vs. 10–12 μM) [1] positions inS3-54 as a reference compound for evaluating cancer-cell-selective STAT3 inhibitors. It is appropriate for use in co-culture systems, tumor spheroid models, and preliminary in vivo tolerability studies where sparing of normal fibroblasts or epithelial cells is a key endpoint.

STAT3 DBD-Targeted Virtual Screening and Pharmacophore Validation

The computed binding free energy difference (ΔGbind STAT3 = −28.4 vs. STAT1 = −17.1 kcal/mol) [1] provides a validated energetic benchmark for structure-based drug design campaigns targeting the STAT3 DBD. Computational chemists can use inS3-54's binding pose and energy decomposition as a reference for scoring novel DBD-binding chemotypes and for filtering out compounds with predicted STAT1 cross-reactivity.

Gene Expression Fingerprinting of DBD vs. SH2 Inhibition

Because inS3-54 suppresses STAT3 target genes (Cyclin D1, survivin, VEGF, MMP-2, MMP-9, Twist) without reducing pTyr705-STAT3 [1], it serves as a critical control compound in transcriptomic or proteomic studies aimed at identifying gene sets specifically regulated by STAT3-DNA binding. Pairing inS3-54 with an SH2-domain inhibitor (e.g., S3I-201) enables systematic deconvolution of the STAT3-dependent transcriptome.

Application
Selection Property
Validation Focus
STAT3 DBD mechanistic studies
DBD-selective inhibition without phosphorylation disruption
Maintains pTyr705-STAT3 and dimerization status
Cancer-cell model cytotoxicity endpoint studies
Differential cancer vs. non-cancer cell response
Non-cancer cell viability endpoints
Computational DBD-targeted screening
Reported binding energy profile for STAT3 DBD
MD/GBSA binding energy review
Transcriptomic studies of DBD-mediated STAT3 pathways
DBD-dependent gene suppression profile
STAT3 target gene suppression endpoints
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